molecular formula C13H11NO4S B13091679 2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid

2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13091679
M. Wt: 277.30 g/mol
InChI Key: CDGLTYUANOKEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl core with a sulfamoyl group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino-biphenyl derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfamoyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    2-Sulfamoyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

Uniqueness

2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the sulfamoyl and carboxylic acid groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct biological activities and chemical reactivity compared to its isomers.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

3-phenyl-2-sulfamoylbenzoic acid

InChI

InChI=1S/C13H11NO4S/c14-19(17,18)12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)(H2,14,17,18)

InChI Key

CDGLTYUANOKEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.